5-(4-Bromo-2-methylphenyl)-5-oxovaleric acid
Description
5-(4-Bromo-2-methylphenyl)-5-oxovaleric acid is a substituted pentanoic acid derivative featuring a ketone group at the 5-position and a 4-bromo-2-methylphenyl moiety. The molecular formula is C₁₂H₁₃BrO₃, with a molecular weight of 285.13 g/mol (similar to the 3-bromo-5-methyl isomer in and ). Bromine’s polarizability and size may enhance halogen bonding in molecular recognition processes compared to smaller halogens like fluorine or chlorine .
Properties
IUPAC Name |
5-(4-bromo-2-methylphenyl)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO3/c1-8-7-9(13)5-6-10(8)11(14)3-2-4-12(15)16/h5-7H,2-4H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJXKZBFCHORPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645384 | |
| Record name | 5-(4-Bromo-2-methylphenyl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898767-31-2 | |
| Record name | 5-(4-Bromo-2-methylphenyl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromo-2-methylphenyl)-5-oxovaleric acid typically involves the bromination of 2-methylbenzoic acid followed by a series of reactions to introduce the valeric acid moiety. One common method includes:
Introduction of Valeric Acid Moiety: The nitrated intermediate undergoes further reactions to introduce the valeric acid moiety, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and nitration processes, followed by purification steps to ensure the desired purity and yield. These methods are optimized for efficiency and cost-effectiveness, making the compound accessible for various applications.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromo-2-methylphenyl)-5-oxovaleric acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
5-(4-Bromo-2-methylphenyl)-5-oxovaleric acid has several scientific research applications, including:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific biological pathways.
Biological Studies: It is employed in studies investigating the effects of brominated compounds on biological systems.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Bromo-2-methylphenyl)-5-oxovaleric acid involves its interaction with molecular targets and pathways within biological systems. The bromine atom and valeric acid moiety play crucial roles in its activity, influencing its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Substituted Phenyl-5-oxovaleric Acid Derivatives
The following table summarizes key structural analogs, highlighting substituent variations and their physicochemical properties:
Key Comparative Insights
Halogen Substituents
- Bromine vs. Fluorine/Chlorine : Bromine’s larger atomic radius and polarizability enhance halogen bonding and van der Waals interactions compared to fluorine () or chlorine (). This makes brominated analogs more suitable for targeting hydrophobic pockets in proteins .
Functional Group Variations
- Methoxy Group () : The 4-methoxy derivative exhibits improved aqueous solubility due to the electron-donating methoxy group, contrasting with the electron-withdrawing bromine in the target compound.
- Alkyl Chains () : The 4-n-butyl analog (C₁₅H₂₀O₃) has higher lipophilicity, favoring membrane permeability but reducing reactivity in polar environments.
Biological Activity
5-(4-Bromo-2-methylphenyl)-5-oxovaleric acid, with the chemical formula C₁₂H₁₃BrO₃ and CAS number 898767-31-2, is an organic compound characterized by a bromo-substituted aromatic ring and a keto acid functional group. Its unique structure makes it a potential candidate for various biological studies; however, current literature lacks specific information regarding its biological activity and mechanisms of action.
The compound has notable physical properties:
- Boiling Point : Approximately 453.4 °C
- Density : 1.443 g/cm³
These properties suggest that the compound may exhibit stability under various conditions, which is essential for biological interactions.
Comparative Analysis with Similar Compounds
To better understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 6-(4-Bromo-2-methylphenyl)-6-oxohexanoic acid | 898767-34-5 | Longer carbon chain; similar brominated structure |
| 5-(4-Methylphenyl)-5-oxopentanoic acid | 70032 | Lacks bromine; different alkyl chain length |
| 3-(4-Bromo-2-methylphenyl)-3-hydroxybutanoic acid | Not Available | Hydroxyl group present; alters reactivity profile |
This comparison indicates that while there are compounds with similar structures, the specific combination of functional groups in this compound may impart unique biological activities.
Case Studies and Research Findings
Despite the lack of direct studies on this compound, research on related compounds provides insights into potential activities:
- Antiproliferative Activity : Studies on similar keto acids have shown significant antiproliferative effects against various cancer cell lines, indicating that this compound could exhibit similar properties if tested.
- Mechanisms of Action : Research indicates that compounds with keto and carboxylic acid functionalities can disrupt cellular processes by interfering with cell cycle regulation and apoptosis pathways. For instance, certain analogs have been shown to block cell cycle progression at specific phases (G1 or G2/M) in cancerous cells.
- Inflammatory Response Modulation : Some structurally related compounds have been studied for their ability to modulate inflammatory responses through inhibition of pathways such as the NLRP3 inflammasome, which could be relevant for exploring the therapeutic potential of this compound.
Q & A
Basic: What are the recommended synthetic routes for 5-(4-Bromo-2-methylphenyl)-5-oxovaleric acid, and what critical parameters influence yield?
Answer:
Synthesis may involve Friedel-Crafts acylation, where valeric acid derivatives react with 4-bromo-2-methyltoluene under anhydrous conditions. Key parameters include:
- Catalyst choice : Lewis acids (e.g., AlCl₃) to activate electrophilic substitution .
- Temperature control : Maintain 0–5°C during bromine incorporation to avoid side reactions (e.g., over-bromination) .
- Protecting groups : Use tert-butyl esters to protect the carboxylic acid during aryl coupling, followed by deprotection .
Yield optimization requires stoichiometric precision, as excess bromine may lead to di-substituted byproducts .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Answer:
- Purity : HPLC with UV detection (λ = 254 nm) using C18 columns; purity thresholds ≥95% align with pharmacopeial standards .
- Structural confirmation :
- Thermal stability : DSC to assess decomposition temperatures (>150°C typical for brominated aromatics) .
Advanced: What strategies mitigate contradictory bioactivity results in different assay conditions?
Answer:
- Standardize assay parameters :
- Triangulation : Combine orthogonal assays (e.g., SPR binding affinity vs. cell-based IC₅₀) to confirm target engagement .
- Control compounds : Use structurally related bromophenyl derivatives (e.g., 5-Bromo-2-methoxyphenol ) as internal benchmarks.
Advanced: How can computational chemistry predict the reactivity of the bromomethyl group in further derivatization?
Answer:
- DFT calculations : Model electrophilic aromatic substitution (EAS) to identify reactive sites. The para-bromo group directs meta-substitution, while the methyl group introduces steric hindrance .
- MD simulations : Assess steric effects of the methyl group on nucleophilic attack (e.g., SN2 reactions with thiols) .
- Comparative analysis : Benchmark against 3-Bromo-5-fluoro-2-methoxyphenylboronic acid to predict coupling efficiency in Suzuki-Miyaura reactions .
Basic: What are the stability considerations for storing this compound?
Answer:
- Storage : 0–6°C under argon to prevent hydrolysis of the ketone moiety .
- Degradation monitoring : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC tracking. Brominated analogs show <5% degradation under these conditions .
- Light sensitivity : Amber vials to avoid photolytic cleavage of the C-Br bond .
Advanced: How to design a structure-activity relationship (SAR) study focusing on the methyl and bromo substituents?
Answer:
- Analog synthesis :
- Vary substituent positions (e.g., 2-Bromo-4-methylphenyl vs. 5-Bromo-3-methylphenyl).
- Replace bromine with chlorine or methoxy groups (see 2-Bromo-4-methoxyphenylacetic acid ).
- Assay design :
- Data analysis : Multivariate regression to quantify steric/electronic contributions (e.g., Hammett σ values) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
